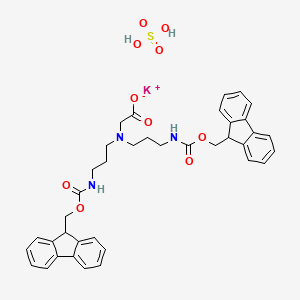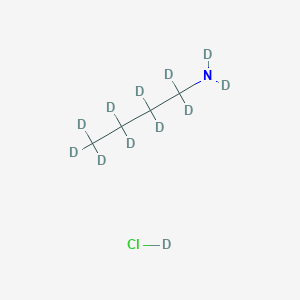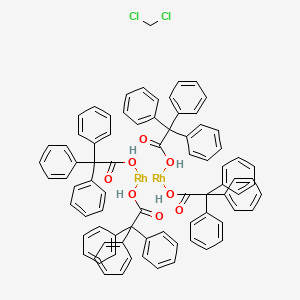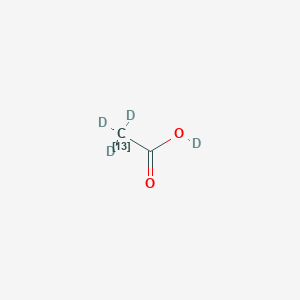
(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-8-Phenylmenthol is a chiral compound derived from menthol, characterized by the presence of a phenyl group attached to the eighth carbon of the menthol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-8-Phenylmenthol typically involves the following steps:
Starting Material: The process begins with the commercially available menthol.
Grignard Reaction: The phenyl group is introduced via a Grignard reaction, where phenylmagnesium bromide reacts with menthol.
Purification: The resulting product is purified using chromatographic techniques to obtain pure (+)-8-Phenylmenthol.
Industrial Production Methods
Industrial production of (+)-8-Phenylmenthol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of menthol and phenylmagnesium bromide are used.
Automated Purification: Industrial-scale chromatographic systems are employed for purification.
Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(+)-8-Phenylmenthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to menthol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields menthol derivatives.
Substitution: Results in substituted phenylmenthol compounds.
Scientific Research Applications
(+)-8-Phenylmenthol has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of (+)-8-Phenylmenthol involves its interaction with specific molecular targets:
TRPM8 Channels: It activates transient receptor potential melastatin-8 (TRPM8) channels, leading to a cooling sensation.
Nociceptors: Initially stimulates and then desensitizes nociceptors, contributing to its analgesic effects.
Central Analgesic Pathways: May activate central pathways involved in pain relief.
Comparison with Similar Compounds
Similar Compounds
Menthol: The parent compound, widely used for its cooling and analgesic properties.
(-)-Menthol: The enantiomer of menthol, with similar but distinct effects.
8-Phenylmenthone: An oxidized derivative of (+)-8-Phenylmenthol.
Uniqueness
(+)-8-Phenylmenthol is unique due to its specific chiral configuration and the presence of the phenyl group, which imparts distinct chemical and biological properties compared to other menthol derivatives.
Properties
Molecular Formula |
C16H24O |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
(1S,2R,5S)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H24O/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13/h4-8,12,14-15,17H,9-11H2,1-3H3/t12-,14-,15-/m0/s1 |
InChI Key |
WTQIZFCJMGWUGZ-QEJZJMRPSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)O)C(C)(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)


![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058734.png)



![Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl-](/img/structure/B12058746.png)






